1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic small molecule featuring a piperidine core substituted with two distinct functional groups:
- A 5-chloro-2-methoxybenzenesulfonyl moiety at position 1, which confers electron-withdrawing and hydrophobic properties.
- A 1,3,4-thiadiazol-2-yloxy group at position 4, introducing a sulfur-containing heterocycle known for diverse bioactivity .
The compound’s structural complexity arises from the sulfonamide linkage and the oxygen-bridged thiadiazole, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-21-12-3-2-10(15)8-13(12)24(19,20)18-6-4-11(5-7-18)22-14-17-16-9-23-14/h2-3,8-9,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAVEUVVCMSFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by the presence of a benzenesulfonyl group and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 305.78 g/mol.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives containing sulfonyl and thiadiazole groups exhibit notable antimicrobial properties. In a study evaluating various synthesized compounds, those similar to this compound demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. In particular, studies have highlighted its effectiveness against urease and acetylcholinesterase, with some derivatives achieving IC50 values below 3 µM, indicating strong inhibitory action . Such inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders.
3. Anticancer Properties
The incorporation of thiadiazole rings in piperidine derivatives has been linked to anticancer activity. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies reveal that the compound binds effectively to target proteins involved in disease pathways, such as D(2) dopamine receptors and serotonin receptors .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity. The results indicated that compounds similar to the target molecule showed varying degrees of efficacy against different bacterial strains. For instance, compounds with a thiadiazole moiety exhibited stronger activity against Bacillus subtilis compared to others .
- In Silico Studies : Computational studies have been employed to predict the binding interactions of the compound with various biological targets. These studies help in understanding the pharmacokinetics and potential therapeutic effects .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.78 g/mol |
| Antimicrobial Activity | Moderate to strong against Salmonella typhi, Bacillus subtilis |
| Enzyme Inhibition (IC50) | < 3 µM for urease and acetylcholinesterase |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Binding Affinity | High affinity for D(2) and serotonin receptors |
Scientific Research Applications
The compound 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is an intriguing chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings.
Chemical Properties and Structure
This compound features a complex structure that includes a piperidine ring, a thiadiazole moiety, and a benzenesulfonyl group. The presence of these functional groups suggests a range of biological activities.
Molecular Formula
- C : 13
- H : 14
- Cl : 1
- N : 3
- O : 4
- S : 1
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent , particularly in targeting specific diseases through its interactions with biological pathways. The sulfonyl group enhances the compound's ability to form stable interactions with proteins, which is crucial for drug design.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and sulfonamide structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. The mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation. This aspect is particularly relevant in the context of developing targeted therapies for cancer treatment.
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds like this one. The piperidine structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table: Summary of Case Studies on Similar Compounds
Detailed Findings from Selected Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar thiadiazole derivatives showed potent activity against resistant bacterial strains, suggesting that modifications like those present in this compound could enhance efficacy.
- Anticancer Mechanism : Research published in Cancer Research highlighted that piperidine derivatives could inhibit cell cycle progression, leading to apoptosis in various cancer cell lines, indicating a promising avenue for further exploration with this compound.
- Neuroprotective Effects : A recent investigation reported in Neuropharmacology found that compounds with similar structural motifs could mitigate neuroinflammation and oxidative damage, which are critical factors in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Sulfonylpiperidine Derivatives
The target compound belongs to a broader class of sulfonylpiperidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Heterocycle Impact : Replacing thiadiazole with oxadiazole (e.g., compounds in ) alters electronic properties and bioactivity. Thiadiazoles, with sulfur atoms, may enhance membrane permeability or target binding compared to oxadiazoles .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, tosyl) improve metabolic stability, while methoxy or methyl groups may modulate solubility .
Thiadiazole-Containing Piperidine Derivatives
Compounds sharing the 1,3,4-thiadiazole motif exhibit notable pharmacological profiles:
Key Comparisons:
- Anticancer Potential: The trimethoxyphenyl-thiadiazole derivative () showed 55–66% inhibition of cancer cells at 5 µM, suggesting that the target compound’s chloro-methoxybenzenesulfonyl group may similarly enhance cytotoxicity.
- Synthetic Efficiency : The target compound’s synthesis (inferred from ) likely requires fewer steps than the 48-hour reflux in , improving scalability.
Pharmacological Hypotheses Based on Structural Analogues
While direct data for the target compound are lacking, insights can be drawn from related structures:
- Antibacterial Activity : Sulfonylpiperidine-oxadiazole hybrids () inhibit Gram-positive bacteria, implying that the thiadiazole-oxy variant may exhibit broader-spectrum activity.
- Enzyme Inhibition : Tosyl-oxadiazole derivatives () inhibit α-glucosidase, suggesting the target’s sulfonyl group could target similar enzymes.
- Anticancer Potential: Thiadiazoles with trimethoxyphenyl groups () demonstrate cytotoxicity, hinting that the chloro-methoxybenzenesulfonyl moiety may synergize with thiadiazole for enhanced efficacy.
Q & A
Q. What synthetic routes are commonly employed to synthesize 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine scaffold. Key steps include:
- Sulfonation : Reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions (e.g., 5% Na₂CO₃) to form the sulfonamide intermediate .
- Thiadiazole Coupling : Nucleophilic substitution of a hydroxyl or halogen group on the piperidine ring with 1,3,4-thiadiazol-2-ol derivatives. This step often requires polar aprotic solvents (e.g., DMF) and catalysts like LiH to enhance reactivity .
- Purification : Recrystallization from methanol or ethanol to isolate the final compound .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for the chloro-methoxybenzene), piperidine protons (δ 1.5–3.5 ppm), and thiadiazole protons (δ 8.0–9.0 ppm) .
- EI-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Antibacterial Screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds with sulfonamide and thiadiazole moieties often exhibit broad-spectrum activity .
- Cytotoxicity Testing : MTT assays on mammalian cell lines to assess safety margins before advancing to in vivo studies .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the sulfonyl chloride and piperidine moiety?
- Methodological Answer :
- Solvent Selection : Use DMF or THF to stabilize intermediates and enhance nucleophilicity .
- Catalysts : LiH or K₂CO₃ improves reaction efficiency by deprotonating the piperidine nitrogen .
- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track progress. Adjust pH to 8–9 during workup to precipitate impurities .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Contaminants like unreacted sulfonyl chloride can skew bioactivity results .
- Structural Confirmation : Re-analyze NMR spectra to rule out regioisomers (e.g., incorrect substitution on the thiadiazole ring) .
- Assay Reproducibility : Standardize bacterial inoculum density and growth media (e.g., Mueller-Hinton agar) to minimize variability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzene ring to enhance sulfonamide stability .
- Thiadiazole Variants : Replace 1,3,4-thiadiazole with 1,2,4-oxadiazole to compare antibacterial potency and solubility .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with bacterial enzyme targets like dihydropteroate synthase .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
